![molecular formula C23H21N3O6S2 B2481699 N-(1,3-benzodioxol-5-ylmethyl)-7,8-diethoxy-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide CAS No. 865656-04-8](/img/no-structure.png)
N-(1,3-benzodioxol-5-ylmethyl)-7,8-diethoxy-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide
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Description
Synthesis Analysis
Molecular Structure Analysis
The molecular formula of this compound is C29H28N2O8 , with an average mass of 532.54 Da . The 3D structure reveals the arrangement of atoms, bonds, and functional groups. The benzodioxole and thiazolo rings contribute to its overall shape and reactivity .
Chemical Reactions Analysis
Given its complexity, this compound could participate in several chemical reactions. Potential transformations include hydrolysis , oxidation , and substitution reactions at various positions. Investigating its reactivity under different conditions is crucial for understanding its behavior .
Scientific Research Applications
- Findings : Compounds like 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20 exhibited promising IC50 values against leukemia and pancreatic cancer cells. Further mechanistic studies revealed cell cycle arrest and apoptosis induction .
- Results : Some compounds demonstrated potent growth inhibition properties with IC50 values below 5 μM .
- Potential : Exploring indoles as anticancer agents targeting tubulin could yield promising results .
- Structure–Activity Relationships : Detailed studies can elucidate how different modifications impact anticancer efficacy .
Anticancer Activity
Antitumor Properties
Bioisosteric Modification
Microtubule Targeting
Drug Optimization Template
Medicinal Chemistry Applications
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone followed by the reaction with ethyl 2-bromoacetate and sodium ethoxide. The resulting intermediate is then reacted with 5-hydroxymethyl-1,3-benzodioxole in the presence of triethylamine and acetic anhydride. The final product is obtained by the reaction of the intermediate with thionyl chloride and ammonium carbonate.", "Starting Materials": [ "2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide", "2,3-dichloro-5,6-dicyano-1,4-benzoquinone", "ethyl 2-bromoacetate", "sodium ethoxide", "5-hydroxymethyl-1,3-benzodioxole", "triethylamine", "acetic anhydride", "thionyl chloride", "ammonium carbonate" ], "Reaction": [ "Condensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in the presence of acetic acid and acetic anhydride to form intermediate 1", "Reaction of intermediate 1 with ethyl 2-bromoacetate and sodium ethoxide to form intermediate 2", "Reaction of intermediate 2 with 5-hydroxymethyl-1,3-benzodioxole in the presence of triethylamine and acetic anhydride to form intermediate 3", "Reaction of intermediate 3 with thionyl chloride and ammonium carbonate to form the final product" ] } | |
CAS RN |
865656-04-8 |
Molecular Formula |
C23H21N3O6S2 |
Molecular Weight |
499.56 |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-7,8-diethoxy-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide |
InChI |
InChI=1S/C23H21N3O6S2/c1-3-29-17-8-13-14(9-18(17)30-4-2)26-20(25-21(13)27)19(34-23(26)33)22(28)24-10-12-5-6-15-16(7-12)32-11-31-15/h5-9H,3-4,10-11H2,1-2H3,(H,24,28)(H,25,27) |
SMILES |
CCOC1=C(C=C2C(=C1)C(=O)NC3=C(SC(=S)N23)C(=O)NCC4=CC5=C(C=C4)OCO5)OCC |
solubility |
not available |
Origin of Product |
United States |
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